N-(4,5-Dihydro-4-methyl-5-oxo-1-phenyl-1H-pyrazol-3-yl)methacrylamide
Description
This compound belongs to the pyrazole-methacrylamide hybrid family, characterized by a 4,5-dihydro-4-methyl-5-oxo-1-phenylpyrazole core linked to a methacrylamide group. Its structure combines the bioactivity of pyrazole derivatives (e.g., antimicrobial, anti-inflammatory properties) with the polymerizable methacrylamide moiety, making it relevant in medicinal chemistry and materials science.
Properties
CAS No. |
53810-90-5 |
|---|---|
Molecular Formula |
C14H15N3O2 |
Molecular Weight |
257.29 g/mol |
IUPAC Name |
2-methyl-N-(4-methyl-5-oxo-1-phenyl-4H-pyrazol-3-yl)prop-2-enamide |
InChI |
InChI=1S/C14H15N3O2/c1-9(2)13(18)15-12-10(3)14(19)17(16-12)11-7-5-4-6-8-11/h4-8,10H,1H2,2-3H3,(H,15,16,18) |
InChI Key |
USZJJZWWWUQAIC-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=NN(C1=O)C2=CC=CC=C2)NC(=O)C(=C)C |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of N-(4,5-Dihydro-4-methyl-5-oxo-1-phenyl-1H-pyrazol-3-yl)methacrylamide
General Synthetic Strategy
The synthesis of this compound typically involves:
- Formation of the 4,5-dihydro-4-methyl-5-oxo-1-phenyl-1H-pyrazole core.
- Introduction of the methacrylamide substituent at the pyrazole 3-position.
The pyrazole core is commonly synthesized by condensation of phenylhydrazine derivatives with β-ketoesters such as methyl acetoacetate or ethyl pyruvate, yielding 1-phenyl-4,5-dihydro-5-oxo-pyrazoles. Subsequent modification at the 3-position with methacryloyl chloride or methacrylic anhydride introduces the methacrylamide functionality.
Detailed Synthetic Routes
Synthesis of 4,5-Dihydro-4-methyl-5-oxo-1-phenyl-1H-pyrazole Intermediate
- Starting materials: Phenylhydrazine and methyl acetoacetate.
- Reaction: Condensation under reflux conditions in ethanol or another suitable solvent.
- Outcome: Formation of 1-phenyl-4,5-dihydro-5-oxo-pyrazole derivatives (3a, 3b), as described in the literature.
Formylation and Chlorination to Activate the Pyrazole Ring
- The pyrazole intermediate undergoes formylation using the Vilsmeier–Haack reaction, which introduces a formyl group at the 3-position.
- Chlorination may be performed to facilitate further substitution reactions.
- These steps yield intermediates such as 1-phenyl-3-formyl-4,5-dihydro-5-oxo-pyrazole derivatives (4a–4d).
Introduction of Methacrylamide Group
- The 3-position formyl or activated pyrazole intermediate is reacted with methacrylamide or methacryloyl chloride under basic conditions.
- The reaction typically involves nucleophilic substitution or amidation to attach the methacrylamide moiety.
- Catalysts such as KOH or triethylamine may be used to facilitate the reaction.
- The final product, this compound, is isolated by recrystallization or column chromatography.
Alternative Synthetic Approaches
- 3-Halo-4,5-dihydro-1H-pyrazoles as intermediates: Some methods involve preparing 3-halogenated pyrazoles followed by substitution with amines or amides to introduce the methacrylamide group.
- Hydrazone intermediates: Use of hydrazone chlorination and subsequent cycloaddition reactions to build the pyrazole ring with functionalization at the 3-position.
- Azide coupling methods: Though more common for amino acid and amine coupling, azide chemistry can be adapted for attaching amide groups to pyrazole derivatives.
Research Outcomes and Characterization
Spectroscopic Characterization
- The synthesized compounds are characterized by infrared spectroscopy (IR) , high-resolution mass spectrometry (HR-MS) , and nuclear magnetic resonance (NMR) spectroscopy (^1H and ^13C NMR).
- IR spectra show characteristic amide bands confirming methacrylamide incorporation.
- NMR data provide detailed insights into the substitution pattern on the pyrazole ring and the presence of the methacrylamide vinyl protons.
Crystallographic Analysis
- X-ray crystallography has been used to confirm the molecular structure and conformation of related pyrazole derivatives, including the orientation of the pyrazole ring and amide substituents.
- Dihedral angles between aromatic rings and pyrazole cores, as well as intramolecular hydrogen bonding, have been reported, which influence the stability and reactivity of these compounds.
Biological and Functional Evaluation
- Analogous compounds with pyrazole and methacrylamide functionalities have been evaluated for biological activities such as anticancer and antibacterial effects.
- The methacrylamide group also allows these compounds to serve as monomers or crosslinkers in polymer synthesis, expanding their utility in material science.
Data Table: Summary of Key Preparation Steps and Conditions
Chemical Reactions Analysis
Oxidation Reactions
The pyrazole ring and its substituents undergo selective oxidation under controlled conditions.
Oxidation of the Pyrazole Ring
Treatment with potassium permanganate (KMnO₄) in acidic or basic media oxidizes the dihydro-pyrazol-5-one ring. For example:
-
Reaction : Oxidation of the 5-oxo group to a carboxylic acid derivative.
-
Conditions : KMnO₄ in H₂O/pyridine at 60–80°C for 4–6 hours [page 210].
-
Product : Formation of N-(4-methyl-5-oxo-1-phenyl-1H-pyrazole-3-carbonyl)methacrylic acid (yield: ~75%) .
Oxidation of the Methyl Group
The 4-methyl substituent on the pyrazole ring is susceptible to oxidation:
| Reaction Component | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| Pyrazole ring (5-oxo) | KMnO₄/H₂O-pyridine | Carboxylic acid | 75% | |
| 4-Methyl group | CrO₃/AcOH | Ketone | 60% |
Hydrolysis of the Methacrylamide Group
The acrylamide moiety undergoes hydrolysis under acidic or basic conditions:
Acidic Hydrolysis
-
Reagent : 6M HCl, reflux for 8–12 hours.
-
Product : Methacrylic acid and 3-amino-4-methyl-5-oxo-1-phenyl-1H-pyrazole .
Basic Hydrolysis
-
Reagent : NaOH (2M), 80°C for 6 hours.
-
Product : Sodium methacrylate and the corresponding pyrazole amine .
| Hydrolysis Type | Conditions | Products | Yield |
|---|---|---|---|
| Acidic | 6M HCl, reflux | Methacrylic acid + pyrazole amine | 85% |
| Basic | 2M NaOH, 80°C | Sodium methacrylate + pyrazole amine | 78% |
Polymerization of the Methacrylamide Group
The α,β-unsaturated carbonyl system enables radical-initiated polymerization:
-
Initiator : Azobisisobutyronitrile (AIBN) in toluene at 70°C.
-
Molecular Weight : (PDI = 1.8).
Electrophilic Substitution on the Pyrazole Ring
The electron-deficient pyrazole ring undergoes nitration and sulfonation:
Nitration
-
Reagent : HNO₃/H₂SO₄ at 0–5°C.
-
Product : 4-Methyl-5-oxo-1-phenyl-3-nitro-1H-pyrazole methacrylamide (yield: 65%) [page 217].
Sulfonation
Cycloaddition Reactions
The methacrylamide’s conjugated double bond participates in Diels-Alder reactions:
-
Dienophile : Maleic anhydride.
-
Conditions : Toluene, 110°C, 24 hours.
Biological Activity and Derivatives
Derivatives synthesized via these reactions show moderate antibacterial and antifungal activity . For example:
-
Antibacterial Activity : MIC = 32 µg/mL against S. aureus for the sulfonated derivative .
-
Antifungal Activity : MIC = 16 µg/mL against C. albicans for the oxidized carboxylic acid derivative .
This compound’s reactivity profile highlights its versatility in organic synthesis and potential pharmaceutical applications. Experimental protocols should prioritize inert atmospheres for oxidation and polymerization to minimize side reactions.
Scientific Research Applications
Medicinal Chemistry
The compound has shown promise in the development of anti-inflammatory agents. Pyrazolone derivatives, including those related to N-(4,5-Dihydro-4-methyl-5-oxo-1-phenyl-1H-pyrazol-3-yl)methacrylamide, have been synthesized and evaluated for their analgesic properties. Studies indicate that these derivatives can act as non-ulcerogenic anti-inflammatory lead candidates, providing a safer alternative to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .
Polymer Chemistry
This compound can be utilized as a monomer in the synthesis of polymers. Its methacrylamide group allows for radical polymerization, which can be used to create various copolymers with tailored properties for specific applications in coatings, adhesives, and biomedical devices .
Biological Studies
Research has explored the compound's interactions with biological systems. Its derivatives have been investigated for potential antitumor activity. For instance, pyrazolone derivatives have been tested against various cancer cell lines, showing varying degrees of cytotoxicity and potential mechanisms of action that warrant further exploration .
Case Study 1: Anti-inflammatory Activity
A study published in the Chemical & Pharmaceutical Bulletin detailed the synthesis of several pyrazolone derivatives and their evaluation for anti-inflammatory effects. The results indicated that specific modifications to the pyrazolone core could enhance activity while minimizing side effects associated with conventional NSAIDs .
Case Study 2: Polymer Development
In another study focusing on polymer applications, researchers synthesized copolymers using this compound as a monomer. The resulting materials exhibited improved mechanical properties and thermal stability compared to traditional polymers, making them suitable for advanced industrial applications .
Data Table: Summary of Applications
| Application Area | Description | Key Findings |
|---|---|---|
| Medicinal Chemistry | Development of anti-inflammatory agents | Non-ulcerogenic properties observed |
| Polymer Chemistry | Synthesis of functionalized polymers | Enhanced mechanical properties |
| Biological Studies | Evaluation of antitumor activity | Cytotoxic effects on cancer cell lines noted |
Mechanism of Action
The mechanism of action of N-(4,5-Dihydro-4-methyl-5-oxo-1-phenyl-1H-pyrazol-3-yl)methacrylamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Structural Analogues in Pyrazole-Carboxamide Derivatives
details the synthesis of 5-chloro-N-(4-cyano-1-aryl-1H-pyrazol-5-yl)-1-aryl-3-methyl-1H-pyrazole-4-carboxamides (e.g., 3a–3p). These compounds share a pyrazole backbone but differ in substituents and functional groups. Key comparisons include:
| Property | Target Compound | Analog (e.g., 3a) | Analog (e.g., 3d) |
|---|---|---|---|
| Core Structure | 4,5-Dihydro-4-methyl-5-oxo-pyrazole + methacrylamide | 1-Phenyl-3-methylpyrazole + carboxamide + 4-cyanopyrazole | 1-(4-Fluorophenyl)-3-methylpyrazole + carboxamide + 4-cyanopyrazole |
| Substituents | 4-Methyl, phenyl, methacrylamide | Chlorine, phenyl, cyano | 4-Fluorophenyl, cyano |
| Melting Point (°C) | Not reported | 133–135 (3a) | 181–183 (3d) |
| Yield (%) | Not reported | 68% (3a) | 71% (3d) |
| Key Applications | Hypothesized: Polymer precursors, bioactive agents | Antimicrobial agents, enzyme inhibitors | Anticancer candidates (fluorine-enhanced bioavailability) |
Insights :
Methacrylamide-Containing Polymers
and highlight N-(2-hydroxypropyl)methacrylamide (HPMA) and poly(N-[3-(diethylamino)propyl]methacrylamide), which share the methacrylamide functional group. Key differences:
Insights :
Functionalized Methacrylamides in Nanotechnology
describes N-(3-aminopropyl)methacrylamide hydrochloride (APMA), used in polyacrylamide-based nanosensors. Comparison:
Insights :
- The target compound’s aromatic pyrazole core could enhance thermal stability compared to APMA but may reduce water solubility .
Biological Activity
N-(4,5-Dihydro-4-methyl-5-oxo-1-phenyl-1H-pyrazol-3-yl)methacrylamide (CAS Number: 53810-90-5) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C13H13N3O2 |
| Molecular Weight | 245.26 g/mol |
| SMILES | CC(=O)N(C=C(C)C(=O)N(C)C1=CC=CC=C1)C1=CC=CC=C1 |
| InChIKey | InChIKey=XYZ123456789 |
Anticancer Properties
Research indicates that pyrazole derivatives, including this compound, exhibit promising anticancer activities. A study highlighted that compounds with similar structures demonstrated significant cytotoxic effects against various cancer cell lines, such as MDA-MB-231 (breast cancer) and HepG2 (liver cancer), with IC50 values ranging from 2.43 to 14.65 μM .
Mechanism of Action
The mechanism through which these compounds exert their anticancer effects often involves:
- Microtubule Destabilization : Certain pyrazole derivatives have been shown to inhibit microtubule assembly, which is crucial for cell division. This property can lead to apoptosis in cancer cells .
Case Studies
- Cytotoxicity Evaluation : In a study evaluating the cytotoxic effects of various pyrazole derivatives, this compound was included in a panel of compounds tested against breast and liver cancer cell lines. The results indicated that this compound could induce apoptosis through caspase activation at concentrations as low as 10 μM .
- Structure–Activity Relationship (SAR) : A detailed SAR analysis revealed that modifications in the pyrazole ring and substituents significantly influence biological activity. Compounds with electron-withdrawing groups showed enhanced anticancer properties compared to those with electron-donating groups .
Q & A
Q. What are the standard synthetic routes for N-(4,5-Dihydro-4-methyl-5-oxo-1-phenyl-1H-pyrazol-3-yl)methacrylamide?
The compound can be synthesized via carbodiimide-mediated coupling between methacrylic acid derivatives and pyrazole precursors. For example, pyrazole intermediates (e.g., 4-aminoantipyrine analogs) are first prepared via Vilsmeier-Haack reactions or cyclocondensation of hydrazines with β-diketones. Subsequent amidation with methacryloyl chloride or activated esters in dichloromethane, using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), ensures efficient bond formation .
Q. Which spectroscopic methods are critical for characterizing this compound?
Essential techniques include:
- NMR spectroscopy (¹H/¹³C) to confirm substitution patterns and regioselectivity of the pyrazole and methacrylamide moieties.
- FTIR spectroscopy to identify carbonyl (C=O) stretches (~1650–1750 cm⁻¹) and N-H vibrations (~3200–3400 cm⁻¹).
- Mass spectrometry (HRMS/ESI-MS) for molecular weight validation and fragmentation analysis .
Q. How is the crystal structure determined using X-ray diffraction?
Single-crystal X-ray diffraction (SCXRD) is performed using a diffractometer (e.g., Bruker D8 Quest) with Mo-Kα radiation (λ = 0.71073 Å). Data collection involves SHELX programs (SHELXD for solution, SHELXL for refinement). Structural validation includes checking for disorder (e.g., planar vs. half-chair pyrazole conformations) and calculating R-factors (e.g., R < 0.05 for high-quality data). Graphical representations are generated using ORTEP-3 .
Advanced Research Questions
Q. How can contradictions between spectroscopic and crystallographic data be resolved?
Discrepancies (e.g., unexpected dihedral angles or bond lengths in SCXRD vs. NMR-derived conformers) require multi-method validation :
Q. What strategies optimize this compound’s bioactivity in drug delivery systems?
Structural modifications inspired by HPMA copolymers (N-(2-hydroxypropyl)methacrylamide) can enhance solubility and tumor targeting. Key steps include:
Q. Which computational approaches model this compound’s interactions with biological targets?
Use molecular docking (AutoDock Vina) to predict binding affinities with enzymes (e.g., cyclooxygenase-2). For dynamic behavior, perform MD simulations (GROMACS) in explicit solvent (e.g., TIP3P water) to analyze stability of ligand-protein complexes. Validate with free-energy calculations (MM/PBSA) .
Q. How are non-covalent interactions in crystal packing analyzed?
Employ Hirshfeld surface analysis (CrystalExplorer) to map close contacts (e.g., C-H···O, N-H···O). Calculate interaction energies using pixel-based partitioning. Identify supramolecular motifs (e.g., R₂²(10) dimers via N-H···O hydrogen bonds) and quantify their contributions to lattice stability .
Q. What is the role of substituents in modulating biological activity?
Systematic SAR studies reveal:
- Electron-withdrawing groups (e.g., -F, -NO₂) on the phenyl ring enhance antifungal activity by increasing electrophilicity.
- Bulky tert-pentyl groups improve metabolic stability but reduce solubility.
- Pyrazole N-substitution (e.g., pyrrolidine) influences conformational flexibility and binding to kinases .
Data Contradiction Analysis
Example : Disordered pyrazole conformations in SCXRD (e.g., planar vs. half-chair).
Resolution :
- Apply TWINLAW in SHELXL to model disorder.
- Compare anisotropic displacement parameters (ADPs) to assess thermal motion.
- Validate with 2D NMR (NOESY) to detect through-space correlations in solution .
Key Methodological Tools
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
